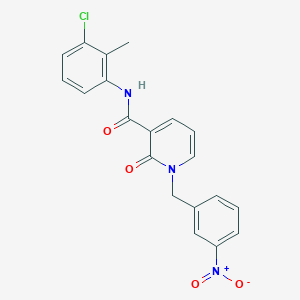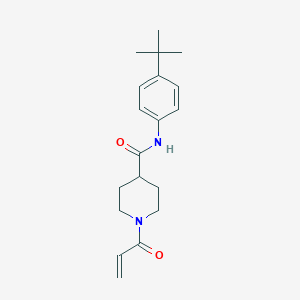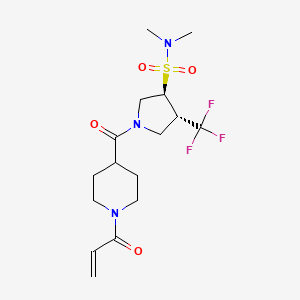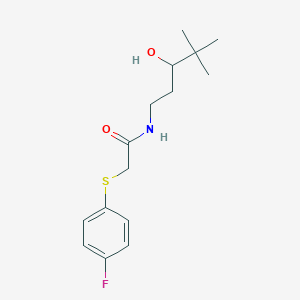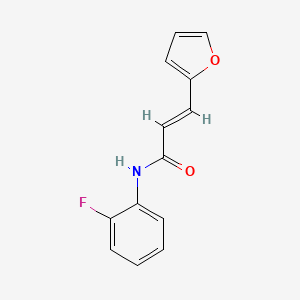![molecular formula C17H13N5OS B2474468 N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide CAS No. 2034612-98-9](/img/structure/B2474468.png)
N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide” is a complex organic compound that contains several functional groups and rings, including a thiophene ring, a pyrazine ring, and a benzimidazole ring . It is related to a class of compounds that have been studied for their potential biological activities .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides was achieved by a Suzuki cross-coupling reaction of 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide with various aryl/heteroaryl boronic acids/pinacol esters . The intermediate compound was prepared by condensation of pyrazin-2-amine with 5-bromothiophene-2-carboxylic acid mediated by TiCl4 .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The presence of the thiophene, pyrazine, and benzimidazole rings may contribute to the compound’s stability and reactivity .Chemical Reactions Analysis
The compound’s reactivity can be influenced by several factors, including the presence of the thiophene, pyrazine, and benzimidazole rings. The highest HOMO–LUMO energy gap shows that the compound is the most stable and the least reactive, and the lowest energy gap shows that the compound is the least stable and the most reactive .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be influenced by its molecular structure. In DFT calculation of target molecules, several reactivity parameters like FMOs (E HOMO, E LUMO), HOMO–LUMO energy gap, electron affinity (A), ionization energy (I), electrophilicity index (ω), chemical softness (σ) and chemical hardness (η) were considered and discussed .Scientific Research Applications
Fungicidal Activity
This compound has been found to exhibit excellent fungicidal activities . In particular, it has been effective against cucumber downy mildew (CDM, Pseudoperonospora cubensis (Berk.et Curt.) Rostov.) . The compound’s fungicidal activities were higher than both diflumetorim and flumorph .
Antimicrobial Activity
The compound has demonstrated significant activity against various bacterial strains, both Gram-positive and Gram-negative . It also showed significant activity against yeasts such as Candida glabrata ATCC 90030 and Candida krusei ATCC 34135 .
Antioxidant Activity
An ABTS antioxidant assay was used to evaluate the in vitro antioxidant activity of the compound . The compound exhibited moderate antioxidant activity .
Interaction with DNA Bases
The compound has been investigated computationally using the density functional theory (DFT) method . Electrophilicity-based charge transfer (ECT) method and charge transfer (ΔN) were computed to examine the interactions between the compound and DNA bases (such as guanine, thymine, adenine, and cytosine) .
Structural Optimization
The compound is a significant lead compound that can be used for further structural optimization . This could lead to the development of new compounds with improved or additional properties.
Potential Anticancer Activity
While not directly mentioned in the search results for this specific compound, it’s worth noting that pyrazoles, which are nitrogen-containing heterocycles present in this compound, have been found to have a wide range of biological applications, including anticancer activity .
Future Directions
The future directions for research on this compound could include further investigation of its potential biological activities, as well as exploration of its synthesis and reactivity. The molecular interactions of the derivatised conjugates in docking studies reveal their suitability for further development .
Mechanism of Action
Target of Action
Similar compounds have been reported to have significant activity againstMycobacterium tuberculosis H37Ra . Therefore, it is plausible that this compound may also target similar biochemical pathways or proteins in Mycobacterium tuberculosis.
Mode of Action
Based on the structure and the known activity of similar compounds, it is likely that this compound interacts with its targets, possibly enzymes or proteins, in a way that inhibits their function, leading to the observed anti-tubercular activity .
Biochemical Pathways
Given the reported anti-tubercular activity of similar compounds, it is likely that this compound affects pathways critical for the survival and replication of mycobacterium tuberculosis .
Pharmacokinetics
The reported anti-tubercular activity suggests that the compound is likely to have sufficient bioavailability to reach its targets within mycobacterium tuberculosis .
Result of Action
The reported anti-tubercular activity of similar compounds suggests that the compound likely leads to the inhibition of critical biochemical pathways or proteins in mycobacterium tuberculosis, resulting in the inhibition of the bacteria’s growth or survival .
properties
IUPAC Name |
N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]-3H-benzimidazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5OS/c23-17(11-3-4-12-13(8-11)22-10-21-12)20-9-14-16(19-6-5-18-14)15-2-1-7-24-15/h1-8,10H,9H2,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLIJBVJTEOMBHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC=CN=C2CNC(=O)C3=CC4=C(C=C3)N=CN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

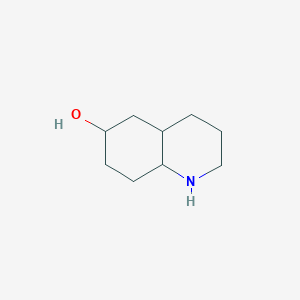
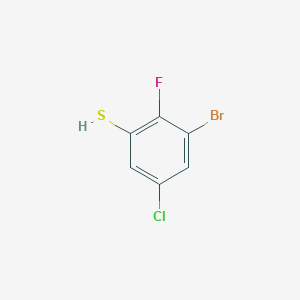
![3-allyl-5-(2-furyl)-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2474391.png)
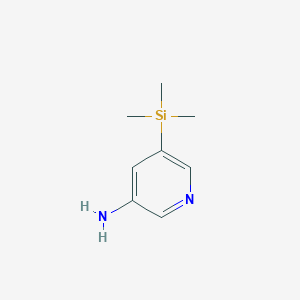
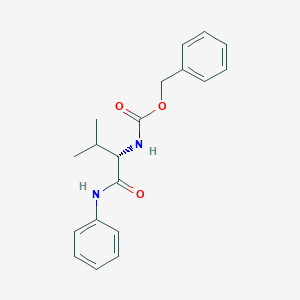
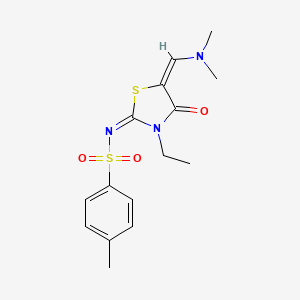
![Methyl 2-(5-bromothiophene-2-carboxamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2474399.png)
